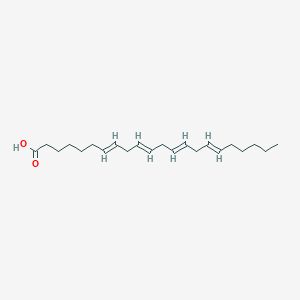
adrenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Adrenic acid can be synthesized from arachidonic acid through a series of elongation reactions. The process involves the addition of two carbon units to the carboxyl end of arachidonic acid . This elongation is typically catalyzed by elongase enzymes. Industrial production methods often involve the extraction of this compound from natural sources, such as animal tissues, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
化学反応の分析
Adrenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze the oxidation of this compound to form epoxy fatty acids . These epoxy fatty acids can further undergo hydrolysis by soluble epoxide hydrolase to form dihydroxy fatty acids . Major products formed from these reactions include epoxydocosatrienoic acids and dihydroxydocosatrienoic acids .
科学的研究の応用
Adrenic acid has several scientific research applications across various fields:
Chemistry: It is used as a precursor for the synthesis of various bioactive lipids, including epoxy fatty acids.
Biology: this compound plays a role in cell signaling and inflammation regulation.
Industry: It is used in the production of specialized lipid-based products and supplements.
作用機序
Adrenic acid exerts its effects through its metabolites, which act as signaling molecules. These metabolites include epoxy fatty acids and dihydroxy fatty acids, which are formed through the action of cytochrome P450 enzymes and soluble epoxide hydrolase . These metabolites modulate various physiological processes, including inflammation, vascular tone, and cell apoptosis . For example, epoxy fatty acids derived from this compound can activate potassium channels, leading to vasodilation and reduced blood pressure .
類似化合物との比較
Adrenic acid is structurally similar to arachidonic acid, differing only by the addition of two carbon atoms . Both fatty acids are metabolized by similar enzymatic pathways, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . this compound has unique biological activities, such as its ability to inhibit leukotriene B4 formation and enhance efferocytosis of apoptotic cells . Other similar compounds include eicosapentaenoic acid and docosahexaenoic acid, which are omega-3 fatty acids with distinct anti-inflammatory properties .
特性
CAS番号 |
2091-25-0 |
|---|---|
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |
InChIキー |
TWSWSIQAPQLDBP-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Key on ui other cas no. |
28874-58-0 |
同義語 |
7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)

![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)
![(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1233471.png)





